4-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
Description
4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring, which is known for its stability and bioactivity, makes this compound a promising candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
4-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S3/c13-21(17,18)9-5-3-8(4-6-9)16-11(14-15-12(16)19)10-2-1-7-20-10/h1-7H,(H,15,19)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNKODCPFSCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate thiophene derivative.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction using benzenesulfonyl chloride and an appropriate amine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole ring.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The sulfanyl and benzenesulfonamide groups can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-1-benzenesulfonamide
- 4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-5-yl]-1-benzenesulfonamide
Uniqueness: The unique combination of the triazole ring, thiophene ring, and benzenesulfonamide group in 4-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
